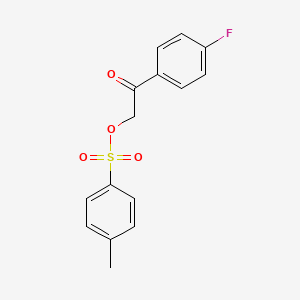

2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate

Description

2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate is an organic sulfonate ester characterized by a 4-fluorophenyl ketone moiety linked via an oxoethyl group to a 4-methylbenzenesulfonate (tosyl) group. This compound is typically synthesized through nucleophilic substitution or esterification reactions, often involving p-toluenesulfonyl chloride and fluorinated intermediates. Its structural features, such as the electron-withdrawing fluorine atom and the sulfonate group, confer unique physicochemical properties, including enhanced stability and solubility in polar solvents compared to non-fluorinated analogs. The compound has been explored in medicinal chemistry, particularly in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it serves as a linker or functional group in targeted protein degradation systems .

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4S/c1-11-2-8-14(9-3-11)21(18,19)20-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPCPEMBZAFOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate typically involves the reaction of 4-fluorobenzaldehyde with ethyl 4-methylbenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the sulfonate group can influence its solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following analysis compares 2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate with structurally and functionally related compounds. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural Analogs with Varying Aromatic Substituents

Key Observations :

- Solubility : Sulfonate esters (e.g., the target compound) exhibit higher water solubility than benzoate esters due to the polar tosyl group, making them preferable in aqueous-phase reactions .

PROTAC Linker Derivatives

The target compound is structurally related to PROTAC STAT3 degraders, such as SDL-1 (11a) , which shares the 4-methylbenzenesulfonate group but includes additional functional groups for protein targeting (Table 2) :

| PROTAC Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|

| SDL-1 (11a) | C₃₃H₂₉FN₃O₈S | 648.18 | Pomalidomide-linked for E3 ligase recruitment |

| 11b | C₃₅H₃₃FN₃O₉S | 692.20 | Extended polyethylene glycol (PEG) linker |

Comparison :

- The target compound lacks the pomalidomide and PEG components of PROTACs, limiting its direct biological activity but retaining utility as a synthetic intermediate .

Substituent Effects on Stability and Reactivity

- Fluorine vs. Chlorine : Fluorinated analogs (e.g., the target compound) generally exhibit lower melting points and higher metabolic stability than chlorinated derivatives due to fluorine’s smaller atomic radius and stronger C-F bond .

- Sulfonate vs. Benzoate Esters : Sulfonate esters (e.g., this compound) are more resistant to hydrolysis under basic conditions compared to benzoate esters, as demonstrated in stability studies .

Biological Activity

2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate (CAS No. 357952-79-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a sulfonate ester, which may influence its biological interactions. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H13F O4S |

| Molecular Weight | 284.30 g/mol |

| CAS Number | 357952-79-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cell signaling and metabolic processes, potentially leading to therapeutic effects against diseases such as cancer.

- Cell Cycle Regulation : It has been suggested that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating a potential role in anticancer therapy .

- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa cells, suggesting its potential as an anticancer agent .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives:

Anticancer Activity

A study highlighted the antiproliferative effects of related compounds on cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

- HeLa Cell Study : A derivative of the compound was tested for its antiproliferative effects on HeLa cells, showing significant growth inhibition at micromolar concentrations. The study concluded that modifications to the sulfonate structure could enhance biological activity .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds with similar structures can reduce tumor growth in animal models, indicating potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate | Anticancer | Methoxy substitution enhances lipophilicity |

| N-(4-Fluorophenyl)-2-((4-(thiazol-2-yl)thio)acetamide | Antimicrobial | Thiazole moiety contributes to activity |

| 2-Methylsulfonyl-3H-quinazoline derivatives | Anticancer, anti-inflammatory | Diverse functional groups for varied activity |

Q & A

Q. What are the recommended synthetic pathways for 2-(4-Fluorophenyl)-2-oxoethyl 4-methylbenzenesulfonate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, reacting 4-methylbenzenesulfonyl chloride with 2-(4-fluorophenyl)-2-oxoethanol under basic conditions (e.g., pyridine or triethylamine) at 0–5°C minimizes side reactions. Purity optimization involves iterative recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR in CDCl₃ to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonate methyl at δ 2.4 ppm).

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–O–S bond geometry) to infer reactivity .

- IR spectroscopy : Identify key functional groups (e.g., sulfonate S=O stretch at ~1350–1200 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its chemical reactivity?

- Methodological Answer : Conduct hydrolysis studies under varying pH (e.g., pH 2–12 buffers) and temperatures (25–60°C) to assess sulfonate ester stability. Use LC-MS to detect degradation products (e.g., 4-methylbenzenesulfonic acid and 4-fluorophenylglycolic acid). Kinetic analysis (pseudo-first-order rate constants) can quantify reactivity trends .

Q. How can researchers design initial biological activity screens?

- Methodological Answer : Perform enzyme inhibition assays (e.g., esterases or phosphatases) at 10–100 µM concentrations. Pair with cytotoxicity screens (MTT assay on HEK-293 or HeLa cells) to identify selective activity. Include positive controls (e.g., known sulfonate inhibitors) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., QSAR or DFT) guide the study of this compound’s interactions?

- Methodological Answer : Develop a Quantitative Structure-Activity Relationship (QSAR) model using descriptors like logP, molar refractivity, and HOMO/LUMO energies (calculated via Gaussian at B3LYP/6-31G* level). Validate predictions with experimental binding assays (e.g., SPR for protein interactions) .

Q. What experimental designs are robust for analyzing environmental fate and transformation products?

- Methodological Answer : Use OECD 308/309 guidelines to study biodegradation in soil/water systems. Employ high-resolution mass spectrometry (HRMS) and F NMR to track fluorophenyl metabolites. Include abiotic controls (sterilized matrices) to distinguish biotic vs. abiotic pathways .

Q. How should researchers address contradictions in reactivity data across studies?

- Methodological Answer : Apply multi-method validation: Compare HPLC, NMR, and kinetic results under identical conditions. Use ANOVA to identify significant variances (e.g., solvent polarity effects on hydrolysis rates). Reconcile discrepancies by modeling transition states (DFT) or solvent-accessible surface areas .

Q. What advanced techniques elucidate degradation mechanisms under oxidative stress?

- Methodological Answer : Use EPR spectroscopy to detect radical intermediates during ozonation or UV/H₂O₂ treatment. Pair with isotopic labeling (O in sulfonate group) to trace oxygen incorporation pathways. Molecular dynamics (MD) simulations can predict reactive sites .

Q. How can interdisciplinary approaches (e.g., chemoinformatics and ecology) improve risk assessment?

- Methodological Answer : Integrate chemoinformatics (e.g., EPI Suite for bioaccumulation potential) with mesocosm experiments to assess trophic transfer. Apply ecological modeling (e.g., AQUATOX) to predict impacts on aquatic ecosystems. Validate with microcosm studies measuring LC₅₀ in Daphnia magna .

Q. What strategies validate computational predictions of metabolic pathways?

- Methodological Answer :

Combine in silico metabolism prediction (e.g., Meteor Nexus) with in vitro assays using liver microsomes. Use HRMS to identify phase I/II metabolites. Cross-reference with in vivo data (rodent studies) for bioavailability and excretion profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.